Ethyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate Ethyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate
Brand Name: Vulcanchem
CAS No.: 1807073-47-7
VCID: VC2753493
InChI: InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)7-4-8(10(13)14)9(12)3-6(7)5-15/h3-4,10H,2H2,1H3
SMILES: CCOC(=O)C1=CC(=C(C=C1C#N)Br)C(F)F
Molecular Formula: C11H8BrF2NO2
Molecular Weight: 304.09 g/mol

Ethyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate

CAS No.: 1807073-47-7

Cat. No.: VC2753493

Molecular Formula: C11H8BrF2NO2

Molecular Weight: 304.09 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate - 1807073-47-7

Specification

CAS No. 1807073-47-7
Molecular Formula C11H8BrF2NO2
Molecular Weight 304.09 g/mol
IUPAC Name ethyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate
Standard InChI InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)7-4-8(10(13)14)9(12)3-6(7)5-15/h3-4,10H,2H2,1H3
Standard InChI Key GNJDZXKJOBQYIA-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=C(C=C1C#N)Br)C(F)F
Canonical SMILES CCOC(=O)C1=CC(=C(C=C1C#N)Br)C(F)F

Introduction

Ethyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate is an organic compound that belongs to the class of benzoates, which are esters derived from benzoic acid. This compound is notable for its unique molecular structure, which includes a bromine atom, a cyano group, and a difluoromethyl substituent attached to a benzoate framework. Despite the lack of specific information directly related to this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.

Synthesis

The synthesis of Ethyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate typically involves multi-step organic synthesis processes. Common methods may include reactions with strong bases such as sodium hydride or potassium tert-butoxide in solvents like dimethylformamide or tetrahydrofuran. Continuous flow processes can be employed to optimize yield and purity.

Potential Applications

This compound, like other benzoates with similar functional groups, may have applications in medicinal chemistry and materials science. The presence of the cyano and difluoromethyl groups enhances its reactivity and ability to interact with biological targets, potentially modulating their activity. This could lead to various biological effects, including inhibition or activation of specific biochemical pathways.

Research Findings

While specific research findings on Ethyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate are not available, compounds with similar structures have shown promise in drug discovery. For example, compounds with bromine and difluoromethyl substituents are explored for their therapeutic properties, including antimicrobial and anticancer activities.

CompoundActivityReference
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesAntimicrobial and anticancer
Ethyl 3-bromo-2-cyano-5-(difluoromethyl)benzoatePotential in medicinal chemistry

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator